(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride
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Overview
Description
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride: is an organic compound with a cyclohexene ring substituted with a methyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene: One common method involves the chlorination of cyclohexene to form 6-chlorocyclohexene, followed by a Friedel-Crafts acylation reaction using acetyl chloride to introduce the carbonyl chloride group.
From Cyclohexanone: Another method involves the oxidation of cyclohexanone to form 6-methylcyclohex-1-ene-1-one, which is then treated with thionyl chloride to form the desired carbonyl chloride compound.
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include esters, amides, and thioesters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
Mechanism of Action
The compound exerts its effects through its highly reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the carbonyl chloride group.
Cyclohexene: Similar in structure but lacks the carbonyl chloride and methyl groups.
Acetyl Chloride: Contains the carbonyl chloride group but lacks the cyclohexene ring
Uniqueness:
- The presence of both the cyclohexene ring and the carbonyl chloride group makes (6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride unique in its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Properties
CAS No. |
72233-49-9 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(6R)-6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
YZSPCUFGCNOYEW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCCC=C1C(=O)Cl |
Canonical SMILES |
CC1CCCC=C1C(=O)Cl |
Origin of Product |
United States |
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